Lutetium hydride (LuH3)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lutetium Hydride (LuH3) is generally immediately available in most volumes . High purity, submicron, and nanopowder forms may be considered. Hydride compounds are often used as portable sources of hydrogen gas .

Synthesis Analysis

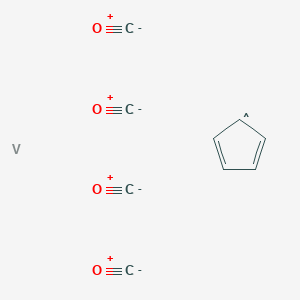

The synthesis of stable trigonal LuH3 is achieved by hydrogenating pure lutetium which is subsequently pressurized to approximately 2GPa in a dilute-N2/He-rich pressure medium . Raman spectroscopy and x-ray diffraction are used to characterize the structures throughout .Molecular Structure Analysis

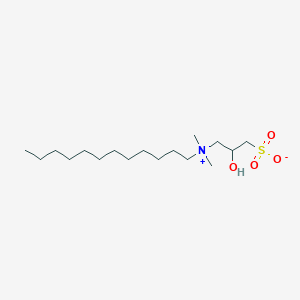

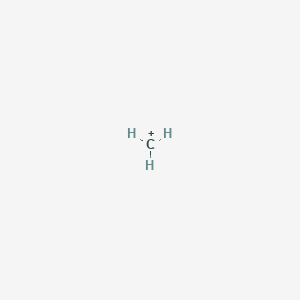

Lutetium hydride (LuH3) has a molecular weight of 177.991 g/mol . The InChIKey for LuH3 is JRIXSCFUDICNBO-UHFFFAOYSA-N . LuH3 crystallizes in the trigonal P-3c1 space group . The structure is three-dimensional .Physical And Chemical Properties Analysis

LuH3 has a molecular weight of 177.991 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 0 . The Exact Mass and Monoisotopic Mass are 177.96425 g/mol . The Topological Polar Surface Area is 0 Ų . The Heavy Atom Count is 1 .科学的研究の応用

High-Temperature Superconductivity : LuH3 exhibits superconducting properties under megabar pressures, similar to other rare-earth superhydrides. Shao et al. (2021) identified LuH3 as a new superconducting hydride with a transition temperature (Tc) of approximately 12.4 K at 122 GPa. This finding contributes to the broader understanding of superconductivity in rare-earth hydrides under high-pressure conditions (Shao et al., 2021).

Catalytic Activity and Chemical Reactivity : LuH3 has been studied in the context of organometallic chemistry and catalysis. For instance, Castillo and Tilley (2001) explored the ability of a lutetium hydride complex to cleave silicon-carbon (Si-C) bonds, demonstrating its potential in organosilane hydrogenolysis (Castillo & Tilley, 2001).

Structural Phase Transition : Research by Palasyuk and Tkacz (2005) explored the high-pressure behavior of rare-earth trihydrides, including LuH3. Their studies revealed a reversible structural phase transformation from hexagonal to cubic phase in LuH3 under high pressure, which is significant for understanding the material properties under varying conditions (Palasyuk & Tkacz, 2005).

Luminescence and Optical Properties : Havlák et al. (2010) investigated the luminescence characteristics of lutetium hafnium oxide (Lu4Hf3O12) doped with various ions, including LuH3. Their work contributes to the understanding of luminescent properties in these materials, which can have implications in optoelectronic applications (Havlák et al., 2010).

Electronic and Magnetic Properties : Hoffmann, Drulis, and Stalínski (1981) studied the electron paramagnetic resonance of Er3+ ions in lutetium hydrides, revealing insights into the electronic and magnetic properties of these materials (Hoffmann, Drulis, & Stalínski, 1981).

将来の方向性

The recent report of room-temperature superconductivity at near-ambient pressure in N-doped lutetium hydride has reignited interest in LuH3 . Future research will likely focus on resolving conflicting experimental and theoretical findings related to the dynamical stability and superconducting properties of LuH3 . The study of Lu-based compounds is attracting a great deal of attention .

特性

IUPAC Name |

hydride;lutetium(3+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Lu.3H/q+3;3*-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIXSCFUDICNBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

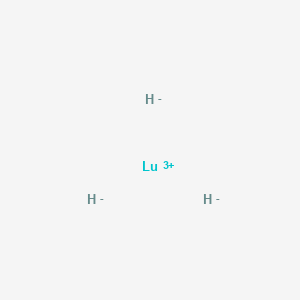

[H-].[H-].[H-].[Lu+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Lu |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.991 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lutetium hydride (LuH3) | |

CAS RN |

13598-44-2 |

Source

|

| Record name | Lutetium hydride (LuH3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lutetium hydride (LuH3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol](/img/structure/B89233.png)